N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include a trifluoromethyl group, a chloro-substituted phenyl ring, and a triazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the chloro and trifluoromethyl groups. One common synthetic route involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, such as copper-catalyzed oxidative dehydrogenative annulation, to facilitate the formation of key intermediates and final products .
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and phenyl-substituted acetamides, such as:
- N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
The uniqueness of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide lies in its specific structural features, such as the combination of the chloro, trifluoromethyl, and triazole groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C20H18ClF3N4OS |
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Molecular Weight |
454.9 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[4-ethyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H18ClF3N4OS/c1-3-28-18(14-7-5-4-6-12(14)2)26-27-19(28)30-11-17(29)25-16-10-13(20(22,23)24)8-9-15(16)21/h4-10H,3,11H2,1-2H3,(H,25,29) |
InChI Key |
GDECKXXVORAKSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CC=CC=C3C |
Origin of Product |
United States |
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